N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18BrNO2S and its molecular weight is 380.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Assessments
Cytotoxic and Anti-inflammatory Properties
A study conducted by Rani et al. (2016) found that certain acetamide derivatives, including those with bromophenyl groups, exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds, synthesized through multi-step reactions starting from the Leuckart reaction, showed promising pharmacological profiles comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Antibacterial Activity
Antibacterial Potentials of Acetamide Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study highlighted compound 8g, with a 2-methylphenyl group, as the most active growth inhibitor of various bacterial strains, including Salmonella typhi and Escherichia coli, demonstrating the antimicrobial significance of acetamide derivatives (Iqbal et al., 2017).
Enzyme Inhibition and Antioxidant Activity
Enzyme Inhibitory Potential and Molecular Docking
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). Most compounds showed substantial inhibitory activity against yeast α-glucosidase, highlighting the potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant Activities of Bromophenols
Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals. These findings suggest the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2012).
Organic Synthesis and Chemical Interactions
Novel Synthesis Approaches
Murtaza et al. (2012) explored the synthesis of ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, showcasing the utility of bromophenylsulfonyl compounds in generating novel organic molecules through specific chemical reactions, which could be useful in various synthetic applications (Murtaza, Kausar, Abbas, Tahir, & Zulfiqar, 2012).
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfinylethyl]-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-22(21)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJRSHCOBRAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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